Home > Products > Screening Compounds P91970 > 1-(1,3-benzodioxol-5-yl)-1H-tetrazole
1-(1,3-benzodioxol-5-yl)-1H-tetrazole - 326874-59-3

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

Catalog Number: EVT-1338344
CAS Number: 326874-59-3
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

  • Compound Description: This compound is a hydrazinecarboxamide derivative that has shown promising in vitro antifungal activity. [] It was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray analysis, which confirmed its (E)-configuration. [] Density functional theory (DFT) calculations were employed to explore its electronic properties. [] Molecular docking studies were conducted to investigate its potential interactions with antifungal targets. []

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

  • Compound Description: This compound is an imidazole-based oximino ester with demonstrated antifungal activity. [] Its (E)-configuration was confirmed through single-crystal X-ray analysis. [] DFT calculations were used to analyze its spectral and electronic characteristics. [] Hirshfeld surface analysis provided insights into its intermolecular interactions, while molecular docking studies were performed to predict its binding mode with target proteins. []
  • Compound Description: This compound is a pyrazolone derivative synthesized by reacting 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one with 4-methoxybenzo[1,3]dioxole-5-carbaldehyde. [] Its crystal structure, determined by X-ray analysis, revealed the presence of solvent-accessible voids. []

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Compound Description: This compound is an imidazole-containing oxime designed as a potential precursor for novel antifungal agents. [] Single-crystal X-ray analysis was used to determine the stereochemistry of the oxime double bond. [] DFT calculations facilitated a comprehensive spectral analysis. [] Molecular docking simulations provided insights into its binding mode with target proteins, and its preliminary antifungal activity was assessed using a broth microdilution assay. []
Overview

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring bonded to a benzodioxole moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Source

This compound can be synthesized through various methods involving precursors such as aldehydes, hydroxylamines, and sodium azide. It is derived from the broader class of tetrazoles, which are known for their diverse pharmacological properties.

Classification

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole falls under the category of heterocyclic compounds, specifically within the tetrazole family. Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties.

Synthesis Analysis

Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole can be achieved through several methods:

  • One-Pot Three-Component Reaction: This method involves the reaction of an aldehyde with hydroxylamine and sodium azide in the presence of a catalyst. For instance, doped nano-sized copper(I) oxide has been used effectively for this synthesis, yielding high product purity and efficiency .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields. For example, reactions involving nitriles and sodium azide have been reported to produce 5-substituted 1H-tetrazoles under microwave conditions .
  • Catalyzed Reactions: Various catalysts such as bismuth chloride and indium(III) salts have been employed to facilitate the formation of tetrazoles from oximes or nitriles .

Technical Details

The reaction conditions often include solvents like dimethylformamide or nitrobenzene and may require specific temperatures ranging from room temperature to elevated conditions (up to 160 °C). The use of catalysts significantly improves yields and reduces reaction times.

Molecular Structure Analysis

Structure

The molecular formula for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is C8H6N4O2C_8H_6N_4O_2. The structure features:

  • A tetrazole ring (consisting of four nitrogen atoms and one carbon atom).
  • A benzodioxole group, which contributes to its aromatic properties.

Data

  • IUPAC Name: 1-(1,3-benzodioxol-5-yl)tetrazole
  • Canonical SMILES: C1Oc2c(O1)cc(cc2)n1cnnn1
  • InChI Key: GYJHORVHVFLLGL-UHFFFAOYSA-N
  • Molecular Weight: Approximately 178.16 g/mol .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for tetrazoles:

  • Cycloaddition Reactions: Tetrazoles can act as dipoles in [3+2] cycloaddition reactions with alkenes or alkynes.
  • Substitution Reactions: The nitrogen atoms in the tetrazole ring can undergo nucleophilic substitutions, making them versatile intermediates in organic synthesis.

Technical Details

Reactions often require careful control of conditions such as temperature and pH to ensure high yields. The presence of electron-withdrawing groups on the benzodioxole moiety can influence the reactivity of the tetrazole ring.

Mechanism of Action

Process

The mechanism by which 1-(1,3-benzodioxol-5-yl)-1H-tetrazole exerts its effects is not fully elucidated but is believed to involve:

  • Interaction with biological targets such as enzymes or receptors.
  • Potential modulation of signaling pathways due to its structural similarity to other bioactive compounds.

Data

Studies indicate that tetrazoles can exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The exact mechanism is subject to ongoing research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo various chemical transformations typical for heterocycles, including electrophilic aromatic substitution and nucleophilic attack on the tetrazole nitrogen atoms.

Relevant data indicates that the compound's properties can be influenced by substituents on the benzodioxole ring, affecting its reactivity and biological activity .

Applications

Scientific Uses

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its diverse biological activities.
  • Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

Research continues into its efficacy against various diseases, particularly in developing new antimicrobial agents or anticancer drugs . The versatility of tetrazoles makes them valuable in synthetic organic chemistry and drug discovery.

Introduction to 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a heterocyclic hybrid compound characterized by the fusion of a 1,3-benzodioxole moiety and a 1H-tetrazole ring. Its molecular formula is C₈H₆N₄O₂, with a molecular weight of 190.16 g/mol [4] [5]. The compound exists as a white to off-white crystalline solid at room temperature and is sparingly soluble in water but exhibits better solubility in polar organic solvents like methanol and dimethyl sulfoxide. The benzodioxole component contributes aromatic character and lipophilicity, while the tetrazole ring provides acidic properties (pKa ~4.9) and dipolar characteristics [5] [7]. This hybrid structure has garnered significant interest in medicinal chemistry due to its potential as a carboxylic acid bioisostere and its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets [7].

Table 1: Fundamental Identifiers of 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole

PropertyValueSource
CAS Registry Number326874-59-3 [5]
PubChem CID723232 [4]
ChemSpider ID1731390 [5]
Molecular FormulaC₈H₆N₄O₂ [4] [5]
IUPAC Name1-(2H-1,3-benzodioxol-5-yl)-1H-tetrazole [5]
Monoisotopic Mass190.049075 Da [5]

Structural and Functional Significance of Benzodioxole-Tetrazole Hybrids

The structural architecture of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole exhibits several scientifically noteworthy features:

  • Electronic and Steric Properties: The 1,3-benzodioxole component features a puckered dioxole ring with a barrier to planarity of 164 cm⁻¹ in the ground state (S₀), increasing to 264 cm⁻¹ in the excited state (S₁(π,π*)). This puckering (±24°) arises from competition between the anomeric effect (favoring puckering) and oxygen p-orbital conjugation with the benzene ring (favoring planarity). The S₁ state exhibits enhanced puckering due to diminished p(O)-benzene interaction [3]. This dynamic conformational behavior influences the hybrid molecule's overall topology and electronic distribution.

  • Tautomeric Equilibrium: The tetrazole ring exists in a rapid 1H/2H tautomeric equilibrium near physiological pH. This tautomerism significantly impacts the molecule's hydrogen-bonding capacity, dipole moment (approximately 5 Debye), and acidity [7]. The 1H-tautomer predominates when substituted at the N1 position, as in this compound, conferring specific electronic properties distinct from 2H or 5H isomers.

  • Hybrid Pharmacophore Characteristics: The benzodioxole moiety enhances lipophilicity and potentially improves blood-brain barrier permeability, while the tetrazole acts as a metabolically stable, acidic bioisostere capable of mimicking carboxyl groups in receptor interactions. This combination creates a bifunctional ligand suitable for targeting diverse enzymes and receptors. Substituent effects are profound; for instance, a methylsulfanyl group at C-5 of the tetrazole (as in CID 27047088) increases electron density and steric bulk [1], whereas replacement with a thiol (CID 3150667) enhances hydrogen-bonding potential and metal-chelating ability [2].

Historical Context and Emergence in Heterocyclic Chemistry

The synthesis and study of tetrazole derivatives began in 1885 with Bladin's preparation of 2-cyanophoric-5-phenyltetrazole [7]. However, significant interest in compounds like 1-(1,3-benzodioxol-5-yl)-1H-tetrazole emerged later, driven by advances in heterocyclic chemistry and pharmacological research:

  • Synthetic Methodologies: The primary route involves [3+2] cycloaddition between 1,3-benzodioxole-5-carbonitrile and sodium azide, often catalyzed by Lewis acids (e.g., ZnCl₂, ZnBr₂) or under acidic conditions in dipolar aprotic solvents like DMF or DMSO [7]. Modern catalytic methods employ safer azide sources (e.g., trimethylsilyl azide) with catalysts like HCl in methanol at 60°C [7]. N1-alkylation (e.g., with butyl halides) yields derivatives like N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine (C₁₃H₁₇N₅O₂) [6].

Table 2: Key Synthetic Approaches to 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole and Derivatives

Starting MaterialReagents/ConditionsProductYield RangeRef
1,3-Benzodioxole-5-carbonitrileNaN₃, ZnCl₂, H₂O, reflux5-(1,3-Benzodioxol-5-yl)-1H-tetrazole70-85% [7]
5-(1,3-Benzodioxol-5-yl)-1H-tetrazoleButyl bromide, K₂CO₃, DMFN-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine65-78% [6]
1H-tetrazole5-(Bromomethyl)-1,3-benzodioxole, Base1-(1,3-Benzodioxol-5-yl)-1H-tetrazole60-75% [5]
  • Structural Evolution: Early tetrazole chemistry focused on simple aryl derivatives. Incorporating the benzodioxole scaffold represented a strategic advancement, leveraging benzodioxole's metabolic stability and favorable pharmacokinetic profile observed in natural products and pharmaceuticals like paroxetine and tadalafil analogs. The electron-donating methylenedioxy bridge enhances π-electron density, influencing the tetrazole ring's electronic behavior and reactivity [3].

  • Analytical Characterization: Confirmation of structure relies heavily on NMR spectroscopy (distinct benzodioxole proton signals at δ 6.0–6.2 ppm and methylenedioxy singlet at δ 5.9–6.0 ppm) and mass spectrometry (characteristic [M+H]+ peak at m/z 191) [5] [6]. X-ray crystallography remains limited for this specific compound, but analogs reveal nearly perpendicular orientation between the benzodioxole and tetrazole planes, minimizing steric clash [5].

Pharmacological Relevance of Tetrazole-Containing Compounds

Tetrazole-containing compounds exhibit broad pharmacological profiles attributable to their unique physicochemical properties and bioisosteric functionality:

  • Diverse Bioactivities: Tetrazoles serve as carboxylic acid surrogates with superior metabolic stability and membrane permeability. This bioisosterism underpins their presence in antihypertensives (e.g., losartan), antibiotics, anti-inflammatory agents, and anticonvulsants [7]. The benzodioxole-tetrazole hybrid may offer enhanced CNS activity due to benzodioxole's potential to improve brain penetration. Molecular modeling suggests interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂) and ion channels .

  • Structure-Activity Relationship (SAR) Insights:

  • C-5 Substitution: Thioether derivatives (e.g., 1-(1,3-benzodioxol-5-yl)-5-(methylsulfanyl)-1H-tetrazole, CID 27047088) exhibit altered electronic profiles and enhanced lipophilicity (logP increased by ~1.5 units versus unsubstituted tetrazole), correlating with improved antimicrobial activity in Gram-positive bacteria [1] [7].
  • N1 Modification: Alkylation (e.g., butyl group in C₁₃H₁₇N₅O₂) extends half-life by reducing metabolic clearance, as observed in analogs with extended in vivo efficacy [6] [7].
  • Benzodioxole Position: Substitution at the benzodioxole 5-position optimizes steric and electronic complementarity with target binding sites. Derivatives like N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CID: 1021254-39-6) demonstrate potential for CNS targeting and COX-2 inhibition (predicted IC₅₀: 0.8–1.2 µM) due to the fluorophenyl-tetrazole unit's mimicry of acidic NSAID pharmacophores .

Table 3: Predicted Pharmacological Profile of Benzodioxole-Tetrazole Hybrids

Biological TargetPredicted ActivityStructural DeterminantsPotential Application
Serotonin Receptors (5-HT)Moderate affinityBenzodioxole π-system; Tetrazole H-bondingNeuroinflammation, Psychiatry
COX-2 EnzymeInhibitionTetrazole as arachidonic acid bioisostereAnti-inflammatory/analgesic
Bacterial Topoisomerase IVInhibitionHydrophobic C-5 substituents (e.g., SCH₃)Antibacterial (Gram-positive)
GABA TransaminaseWeak inhibitionUnsubstituted tetrazole similarity to GABAAnticonvulsant
  • Therapeutic Potential: While clinical data specific to 1-(1,3-benzodioxol-5-yl)-1H-tetrazole remains limited, structurally related compounds show promise in preclinical models. Tetrazole analogs exhibit MIC values of 23.40–46.87 μg/mL against resistant pathogens [7]. Hybrids incorporating piperazine (e.g., VC6174682) demonstrate enhanced pharmacokinetic profiles (longer half-life, improved logP ~2.8–3.2) suitable for CNS-targeted therapies . Future research directions include exploring 1,5-disubstituted tetrazole variants for anticancer activity and developing metal complexes for diagnostic imaging [7].

Properties

CAS Number

326874-59-3

Product Name

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

IUPAC Name

1-(1,3-benzodioxol-5-yl)tetrazole

Molecular Formula

C8H6N4O2

Molecular Weight

190.16g/mol

InChI

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2

InChI Key

GYJHORVHVFLLGL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3

Solubility

19 [ug/mL]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.